molecular formula C12H21NO4 B2598058 (2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate CAS No. 1932492-10-8

(2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate

Cat. No.: B2598058
CAS No.: 1932492-10-8
M. Wt: 243.303
InChI Key: NVUGNNQATMLQPB-RKDXNWHRSA-N
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Description

(2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.303. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

Vinylfluoro Group as an Acetonyl Cation Equivalent The vinylfluoro group in compounds like tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate is significant due to its role as an acetonyl cation equivalent under acidic conditions. This feature was utilized in a cascade of reactions leading to the synthesis of pipecolic acid derivatives and (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, showcasing its importance in synthetic organic chemistry (Purkayastha et al., 2010).

Fluoropyrrolidine Derivatives in Medicinal Chemistry 4-Fluoropyrrolidine derivatives are crucial in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. Synthons like N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, prepared through double fluorination, have paved the way for simplified synthesis of various medicinally relevant intermediates, highlighting the compound’s versatility and potential in drug development (Singh & Umemoto, 2011).

Dynamic Kinetic Resolution and Chiral Auxiliaries Dynamic kinetic resolution utilizing tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary has been a breakthrough in stereoselective carbon-carbon bond formation. This methodology has enabled the creation of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, essential building blocks in synthesizing a variety of biologically active compounds (Kubo et al., 1997).

Biocatalysis and Enzyme-Catalyzed Reactions

Enzyme-Catalyzed Kinetic Resolution The enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate demonstrates the compound's potential in enantioselective synthesis. The process achieved high enantioselectivity, opening doors to the pure preparation of specific enantiomers, crucial in pharmaceutical applications (Faigl et al., 2013).

Stereoselectivity in Organic Synthesis

Tert-Butyloxycarbonyl Group Migration The study of base-generated alkoxide anion-triggered tert-butyloxycarbonyl (Boc) group migration in compounds like (3R,4R)-tert-butyl 3-((6-(bis(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate sheds light on the intramolecular mechanisms involved in complex organic syntheses. The understanding of these mechanisms is fundamental for designing more efficient and selective synthetic routes (Xue & Silverman, 2010).

Properties

IUPAC Name

tert-butyl (2R,4R)-4-hydroxy-2-propanoylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-10(15)9-6-8(14)7-13(9)11(16)17-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUGNNQATMLQPB-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CC(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.